3-Formylbenzoic acid

Description

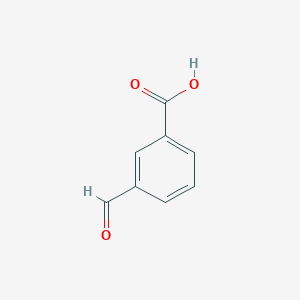

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDNUPHSDMOGCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060696 | |

| Record name | Benzoic acid, 3-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-21-6 | |

| Record name | 3-Formylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Formyl benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-formyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CARBOXYBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB95GRM95D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling 3-Formylbenzoic Acid: A Technical Guide to its History, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Formylbenzoic acid, a bifunctional aromatic compound, has emerged as a valuable intermediate in organic synthesis, particularly in the realms of pharmaceutical and materials science. This technical guide provides an in-depth exploration of its history, a comparative analysis of its synthetic methodologies with detailed experimental protocols, and a look into its applications, with a focus on its role in the development of therapeutic agents. Quantitative data is presented in structured tables for clarity, and key reaction workflows and signaling pathways are visualized through diagrams to facilitate a deeper understanding of its utility.

History and Discovery

The emergence of this compound is rooted in the broader explorations of substituted aromatic acids and aldehydes in the early 20th century. While a singular "discoverer" or a precise year of its first synthesis is not prominently documented in historical records, its preparation is a logical extension of the development of formylation and oxidation reactions applied to aromatic systems.[[“]] Early methods for introducing aldehyde functionalities onto aromatic rings, such as the Gattermann-Koch and Reimer-Tiemann reactions, laid the foundational chemical principles for the synthesis of aromatic aldehydes.[2][3][4][5][6][7][8][9] Similarly, the oxidation of alkylated benzoic acids was a known transformation. The synthesis of this compound likely arose from the application of these established reactions to appropriately substituted toluene (B28343) or xylene derivatives.

Key historical reactions that provided the chemical toolbox for the eventual synthesis of this compound include:

-

The Gattermann-Koch Reaction: This reaction, discovered by Ludwig Gattermann and Julius Arnold Koch, allows for the formylation of aromatic compounds using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst.[2][3][4][6][8]

-

The Reimer-Tiemann Reaction: This reaction achieves ortho-formylation of phenols using chloroform (B151607) and a strong base.[5][7][9][10][11]

-

The Sommelet Reaction: Reported by Marcel Sommelet in 1913, this reaction converts benzylic halides to aldehydes using hexamine.[12][13][14][15][16]

-

The Sandmeyer Reaction: Discovered by Traugott Sandmeyer in 1884, this reaction allows for the conversion of aryl diazonium salts to various functional groups, including halides and cyanides, which can be further transformed into aldehydes or carboxylic acids.[17][18][19][20][21]

While these reactions were not initially used to synthesize this compound itself, they represent the fundamental advancements in organic chemistry that enabled its eventual preparation. The industrial production of this compound and its isomers became more feasible with the development of catalytic oxidation and halogenation/hydrolysis processes in the mid to late 20th century.

Synthetic Methodologies

Several synthetic routes to this compound have been developed, each with its own advantages and disadvantages. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Oxidation of m-Toluic Acid Derivatives

A common and direct approach involves the oxidation of the methyl group of m-toluic acid or its esters. Various oxidizing agents can be employed for this transformation.

Hydrolysis of Dichloromethylbenzoyl Chloride

This industrial method involves the hydrolysis of 3-(dichloromethyl)benzoyl chloride. The starting material can be prepared from the chlorination of m-toluic acid.

Hydrolysis of Methyl 3-Formylbenzoate

For laboratory-scale synthesis, the hydrolysis of the corresponding methyl ester is a convenient method.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Material | Key Reagents | Typical Yield | Purity | Scale | Advantages | Disadvantages |

| Oxidation of m-Toluic Acid | m-Toluic acid | KMnO₄, MnO₂, etc. | Moderate | Moderate | Lab/Industrial | Readily available starting material. | Potential for over-oxidation to the dicarboxylic acid. |

| Hydrolysis of 3-(Dichloromethyl)benzoyl Chloride | 3-(Dichloromethyl)benzoyl chloride | Water, catalyst (e.g., zinc oxide) | High | High | Industrial | High yield and purity.[22] | Requires handling of corrosive and lachrymatory reagents. |

| Hydrolysis of Methyl 3-Formylbenzoate | Methyl 3-formylbenzoate | Aqueous NaOH, then HCl | Very High | High | Lab | Clean reaction with high yield and purity.[23] | Starting ester may need to be synthesized separately. |

Experimental Protocols

Synthesis of this compound via Hydrolysis of Methyl 3-Formylbenzoate

Materials:

-

Methyl 3-formylbenzoate (6.15 g, 37.46 mmol)

-

Methanol (61.5 mL)

-

2 M aqueous sodium hydroxide (B78521) solution (37.5 mL, 75 mmol)

-

1 M aqueous hydrochloric acid (approx. 80 mL)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

In a round-bottom flask, dissolve methyl 3-formylbenzoate in methanol.

-

Add the 2 M aqueous sodium hydroxide solution to the flask.

-

Stir the mixture at room temperature for 1 hour. Monitor the reaction completion using thin-layer chromatography (petroleum ether: ethyl acetate = 1:1).

-

Once the reaction is complete, acidify the reaction mixture to a pH of 2 with 1 M aqueous hydrochloric acid.

-

Concentrate the resulting mixture in vacuo to remove the methanol.

-

Extract the residue three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent in vacuo to yield this compound as a white solid.

Expected Yield: 5.59 g (99.5%)[23]

Characterization Data:

-

Appearance: White to light yellow powder

-

Melting Point: 173-175 °C

-

Solubility: Soluble in methanol

Applications in Drug Discovery and Development

This compound's bifunctional nature, possessing both an aldehyde and a carboxylic acid group, makes it a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Precursor for A₂A Adenosine (B11128) Receptor Antagonists

One of the most significant applications of this compound is in the synthesis of A₂A adenosine receptor antagonists. These antagonists are being investigated for the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease.[[“]][24][25] The A₂A receptor is a G-protein coupled receptor (GPCR) that, when activated by adenosine, modulates neuronal activity.[23][26][27][28][29] Antagonists of this receptor can help to restore normal neuronal function in pathological conditions.

The synthesis of potent A₂A adenosine receptor antagonists often involves the use of this compound as a key intermediate to introduce a required pharmacophore.[10][12][16]

Caption: A₂A Adenosine Receptor Signaling Pathway.

Component in Ugi Multicomponent Reactions

The Ugi reaction is a powerful one-pot, four-component reaction that allows for the rapid synthesis of α-acylamino amides. This compound can serve as the aldehyde component in this reaction, enabling the creation of diverse chemical libraries for drug screening and the synthesis of complex heterocyclic structures.[10][12][16][22]

The general workflow for a Ugi reaction involving this compound is as follows:

Caption: Ugi Four-Component Reaction Workflow.

Conclusion

This compound, a seemingly simple aromatic compound, holds a significant place in the landscape of organic synthesis. Its history is intertwined with the development of fundamental organic reactions, and its synthetic accessibility has made it a valuable tool for chemists. For researchers and professionals in drug development, this compound offers a versatile scaffold for the construction of novel therapeutic agents, most notably A₂A adenosine receptor antagonists. The continued exploration of its reactivity and applications promises to yield further innovations in medicine and materials science.

References

- 1. consensus.app [consensus.app]

- 2. orgosolver.com [orgosolver.com]

- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. learncbse.in [learncbse.in]

- 6. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chemistryworkshopjr.weebly.com [chemistryworkshopjr.weebly.com]

- 11. byjus.com [byjus.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 14. organicreactions.org [organicreactions.org]

- 15. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. Sommelet Reaction [drugfuture.com]

- 17. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 18. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 19. byjus.com [byjus.com]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. Sandmeyer Reaction [organic-chemistry.org]

- 22. JPH08127553A - Production of formyl benzoic acid - Google Patents [patents.google.com]

- 23. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A2A Adenosine Receptor Antagonists and their Potential in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 26. researchgate.net [researchgate.net]

- 27. A2A Adenosine Receptor Antagonists in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. commerce.bio-rad.com [commerce.bio-rad.com]

An In-depth Technical Guide on the Theoretical Properties of 3-Formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzoic acid, also known as 3-carboxybenzaldehyde, is a bifunctional aromatic compound containing both a carboxylic acid and an aldehyde group. This unique structural feature makes it a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex molecules.[1][2] A thorough understanding of its theoretical properties is paramount for its effective utilization in drug design and development, enabling predictions of its physicochemical behavior, reactivity, and potential biological activity. This technical guide provides a comprehensive overview of the core theoretical properties of this compound, supported by quantitative data, detailed experimental and computational methodologies, and visual representations of key concepts.

Physicochemical and Computational Properties

A summary of the key physicochemical and computationally derived properties of this compound is presented in the tables below. These parameters are fundamental in predicting the compound's behavior in various chemical and biological systems.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₃ | [3] |

| Molecular Weight | 150.13 g/mol | [3] |

| Appearance | White to light yellow powder | [4] |

| Melting Point | 173-175 °C | [4] |

| Boiling Point | 231.65 °C (rough estimate) | [4] |

| pKa | 3.84 (at 25 °C) | [4] |

| Solubility | Soluble in methanol (B129727) (100 mg/mL) | [4] |

Table 2: Computationally Predicted Properties of this compound

| Property | Value | Reference |

| LogP (Octanol-Water Partition Coefficient) | 1.1973 | [PubChem] |

| Topological Polar Surface Area (TPSA) | 54.37 Ų | [PubChem] |

| Hydrogen Bond Donors | 1 | [PubChem] |

| Hydrogen Bond Acceptors | 3 | [PubChem] |

| Rotatable Bonds | 2 | [PubChem] |

Theoretical and Spectroscopic Analysis

Density Functional Theory (DFT) Studies

Molecular Geometry: The geometry of this compound is expected to be largely planar, with the benzene (B151609) ring forming a rigid core.[6] The carboxylic acid and formyl groups are predicted to be slightly twisted out of the plane of the benzene ring due to steric hindrance.[6]

Vibrational Analysis (FT-IR and Raman Spectroscopy): Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides insights into the functional groups and overall structure of a molecule. The theoretical vibrational frequencies for this compound can be calculated using DFT methods, typically at the B3LYP level of theory with a suitable basis set (e.g., 6-311++G(d,p)).

Key expected vibrational modes include:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C=O stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹.

-

C-H stretch (Aromatic): Bands in the region of 3000-3100 cm⁻¹.

-

C=C stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. For aromatic carboxylic acids, the HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is often a π*-orbital. The presence of the electron-withdrawing aldehyde and carboxylic acid groups is expected to lower the energy of the LUMO, making this compound susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule and is a valuable tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack. The hydrogen atom of the carboxylic acid would exhibit a positive potential (blue), highlighting its acidic nature. The aromatic ring would show a mixed potential, influenced by the electron-withdrawing substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. While the complete, officially published spectra for this compound were not found in the initial searches, a supporting information document from a research article provides the following ¹H and ¹³C NMR data.[7]

Table 3: ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ||||

| 10.11 | s | -CHO | ||

| 8.35 | s | Ar-H | ||

| 8.25 | d | 7.8 | Ar-H | |

| 8.02 | d | 7.7 | Ar-H | |

| 7.71 | t | 7.8 | Ar-H | |

| ¹³C NMR | ||||

| 192.1 | -CHO | |||

| 166.4 | -COOH | |||

| 137.0 | Ar-C | |||

| 135.9 | Ar-C | |||

| 134.1 | Ar-C | |||

| 130.3 | Ar-C | |||

| 129.9 | Ar-C | |||

| 129.8 | Ar-C |

Note: The specific assignments of the aromatic protons and carbons would require further 2D NMR analysis.

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis.[4] The aldehyde group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions.[6] The carboxylic acid moiety can be converted to esters, amides, and acid chlorides.[6]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

In silico prediction of ADMET properties is a critical step in early-stage drug discovery, helping to identify potential liabilities of a compound.[8]

Absorption: The predicted LogP value of 1.1973 suggests that this compound has moderate lipophilicity, which is generally favorable for oral absorption.

Distribution: The molecule's relatively small size and moderate polarity suggest it is likely to distribute into various tissues.

Metabolism: The aldehyde group is a potential site for metabolic oxidation to a carboxylic acid, and the aromatic ring can undergo hydroxylation mediated by cytochrome P450 enzymes.

Excretion: As a carboxylic acid, it is likely to be excreted via the kidneys.

Toxicity: Quantitative Structure-Activity Relationship (QSAR) models for benzoic acid derivatives suggest that their toxicity can be influenced by factors such as lipophilicity (LogP) and pKa.[6] While specific toxicity data for this compound is limited, its structural alerts (aldehyde group) suggest potential for reactivity and cytotoxicity that would require experimental validation.

Experimental Protocols

Determination of pKa by Potentiometric Titration

-

Preparation of Solutions: Prepare a standard solution of the sample (e.g., 0.01 M this compound) in a suitable solvent (e.g., a water-methanol mixture). Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the sample solution in a beaker with a magnetic stirrer.

-

Titration: Slowly add the titrant (NaOH solution) in small increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of LogP by Shake-Flask Method

-

Phase Preparation: Prepare a biphasic system of n-octanol and water. Saturate the n-octanol with water and the water with n-octanol.

-

Sample Preparation: Dissolve a known amount of this compound in one of the phases.

-

Equilibration: Mix the two phases in a separatory funnel and shake vigorously for a set period to allow for partitioning of the solute. Allow the layers to separate completely.

-

Analysis: Determine the concentration of the solute in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of P.[9]

Measurement of Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent (e.g., water, buffer at a specific pH) in a vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

Sample Collection and Analysis: Filter the suspension to remove the undissolved solid. Analyze the concentration of the dissolved solute in the filtrate using a calibrated analytical method (e.g., HPLC, UV-Vis spectroscopy).[10]

Conclusion

This technical guide has provided a detailed overview of the theoretical properties of this compound, a compound of significant interest in medicinal chemistry and drug development. The presented data on its physicochemical characteristics, spectroscopic signatures, reactivity, and predicted ADMET profile offer a solid foundation for researchers and scientists. The inclusion of experimental protocols and visual diagrams aims to facilitate a deeper understanding and practical application of this knowledge in the synthesis and evaluation of new chemical entities. Further dedicated computational and experimental studies on this compound will undoubtedly continue to refine our understanding of this important molecule.

References

- 1. 3-Formylbenzoicacid | C8H6O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Formyl-2-methylbenzoic acid | 1289037-66-6 | Benchchem [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to 3-Formylbenzoic Acid (CAS Number: 619-21-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 3-formylbenzoic acid (CAS: 619-21-6), a versatile bifunctional aromatic compound. With both a carboxylic acid and an aldehyde functional group, this molecule serves as a valuable building block in the synthesis of a wide array of complex organic molecules, including pharmaceutical intermediates and materials for coordination chemistry.[1] This document consolidates key physical, chemical, and spectral data into easily digestible formats, presents detailed experimental protocols for its synthesis and purification, and visualizes its synthetic and reactive pathways.

Core Properties of this compound

This compound, also known as 3-carboxybenzaldehyde, is a white to light yellow crystalline solid.[1] Its dual functionality dictates its chemical behavior, exhibiting properties of both a carboxylic acid and an aldehyde.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₈H₆O₃ | [2][3] |

| Molecular Weight | 150.13 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 173-175 °C | [2][3] |

| Boiling Point | 331.7 °C at 760 mmHg (estimated) | N/A |

| Solubility | Soluble in methanol (B129727) (100 mg/mL), polar organic solvents. | [1][2] |

| pKa | 3.84 (at 25 °C) | [2][3] |

| Density | 1.2645 g/cm³ (rough estimate) | [2] |

Spectral Data

The spectral data for this compound is crucial for its identification and characterization.

| Spectral Data | Key Features and Notes | Citations |

| ¹H NMR | Spectra available, though detailed assignments in common literature are for related compounds. Expected signals include a carboxylic acid proton (singlet, downfield), an aldehyde proton (singlet), and aromatic protons. | [1] |

| ¹³C NMR | Expected signals include a carbonyl carbon from the carboxylic acid, a carbonyl carbon from the aldehyde, and multiple signals for the aromatic carbons. | N/A |

| Infrared (IR) | Characteristic absorptions include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and a C=O stretch for the aldehyde. The presence of an aromatic ring is also indicated. | [1] |

| Mass Spectrometry | The molecular ion peak is expected. Fragmentation patterns would likely involve the loss of the hydroxyl group, the formyl group, and the carboxyl group. | N/A |

Synthesis and Purification

This compound can be synthesized through various methods, with the oxidation of m-toluic acid being a common route. Another viable pathway is the hydrolysis of its corresponding ester, methyl 3-formylbenzoate.

Synthesis of this compound from m-Toluic Acid

This method involves the selective oxidation of the methyl group of m-toluic acid.

References

An In-Depth Technical Guide to 3-Formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzoic acid, also known by its synonym 3-carboxybenzaldehyde, is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of complex molecules. Its unique structure, featuring both a carboxylic acid and an aldehyde functional group on a benzene (B151609) ring, allows for selective chemical modifications, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in research and drug development.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It consists of a benzoic acid scaffold with a formyl (aldehyde) group substituted at the meta-position (carbon-3) of the benzene ring.

-

Molecular Formula: C₈H₆O₃[1]

-

Canonical SMILES: C1=CC(=CC(=C1)C(=O)O)C=O

-

InChI: InChI=1S/C8H6O3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-5H,(H,10,11)[1]

The presence of both an electron-withdrawing carboxylic acid group and a moderately deactivating aldehyde group influences the reactivity of the aromatic ring and the functional groups themselves.

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is presented in the table below, facilitating easy comparison and reference for experimental design.

| Property | Value | Reference(s) |

| Molecular Weight | 150.13 g/mol | [1] |

| Appearance | White to light yellow powder/solid | [2] |

| Melting Point | 173-175 °C | [3][4] |

| Boiling Point | 306 °C (estimated) | |

| pKa | 3.84 (at 25 °C) | [2] |

| Solubility | Soluble in methanol (B129727) (100 mg/mL), ethanol, and diethyl ether. Very slightly soluble in water. | [2][4] |

| CAS Number | 619-21-6 | [1] |

Further spectral information, such as IR and NMR spectra, is available in public databases like PubChem for detailed structural confirmation.[1]

Synthesis of this compound

This compound can be synthesized through various methods. A common and reliable laboratory-scale method is the selective oxidation of the corresponding methyl group of m-toluic acid. Another prevalent method involves the hydrolysis of its ester precursor, methyl 3-formylbenzoate.

Experimental Protocol: Oxidation of m-Toluic Acid

This protocol outlines a general procedure for the oxidation of m-toluic acid to this compound using a suitable oxidizing agent, such as potassium permanganate (B83412), under controlled conditions.

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-toluic acid (1 equivalent).

-

Add a suitable solvent, typically water, to create a stirrable suspension.

-

-

Reaction Execution:

-

Prepare a solution of the oxidizing agent (e.g., potassium permanganate, ~2 equivalents) in water.

-

Heat the m-toluic acid suspension to reflux.

-

Slowly add the oxidant solution to the refluxing mixture. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed, forming a brown precipitate of manganese dioxide (MnO₂).

-

Maintain reflux for a period of 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Quench any excess oxidant by the careful addition of a reducing agent (e.g., sodium bisulfite solution) until the purple color is no longer present.

-

Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Combine the filtrate and washings, cool the solution in an ice bath, and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2.

-

The product, this compound, will precipitate out as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

-

Caption: A flowchart illustrating the key steps for the synthesis of this compound.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a highly valuable synthon. The carboxylic acid and aldehyde groups can undergo a wide range of chemical transformations, often with high selectivity, allowing for the construction of complex molecular architectures.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction reactions.

-

Oxidation: Can be easily oxidized to a second carboxylic acid group, forming isophthalic acid.

-

Reduction: Can be selectively reduced to a hydroxymethyl (alcohol) group to yield 3-(hydroxymethyl)benzoic acid.

-

Nucleophilic Addition: Undergoes reactions with various nucleophiles. For example, it reacts with amines to form imines (Schiff bases), which are important intermediates in many synthetic pathways.

Reactions of the Carboxylic Acid Group

The carboxylic acid group can be converted into a variety of derivatives.

-

Esterification: Reacts with alcohols under acidic conditions to form esters.

-

Amidation: Reacts with amines, often requiring activation (e.g., conversion to an acid chloride with thionyl chloride), to form amides. This reaction is fundamental in peptide synthesis and the creation of many pharmaceutical compounds.

Role in Multicomponent Reactions

This compound is an exemplary substrate for multicomponent reactions (MCRs), which are highly efficient processes for generating molecular diversity. A prominent example is the Ugi four-component reaction . In this reaction, this compound (acting as both the aldehyde and carboxylic acid components in some variations, or as the aldehyde component with a separate carboxylic acid), an amine, and an isocyanide combine in a one-pot synthesis to produce complex α-acylamino amide derivatives.[4] This strategy is extensively used in the generation of compound libraries for drug discovery screening.[5]

Caption: General reactivity of this compound's functional groups.

Conclusion

This compound is a cornerstone intermediate for organic synthesis, particularly within the pharmaceutical and materials science sectors. Its bifunctional nature provides a platform for diverse and selective chemical modifications. A thorough understanding of its properties, synthetic routes, and reactivity is essential for leveraging its full potential in the development of novel therapeutic agents and advanced materials. The application of this molecule in multicomponent reactions further underscores its importance in modern high-throughput synthesis and drug discovery pipelines.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-formylbenzoic acid (also known as 3-carboxybenzaldehyde). As a key bifunctional building block in organic synthesis and drug development, a thorough understanding of its spectroscopic characteristics is essential for unambiguous identification, purity assessment, and reaction monitoring.

¹H and ¹³C NMR Spectral Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The assignments are based on spectral data acquired in DMSO-d₆ and interpreted using established principles of chemical shifts and spin-spin coupling. The electron-withdrawing nature of both the carboxyl and formyl groups significantly influences the chemical shifts of the aromatic protons and carbons.

Table 1: ¹H NMR Spectral Data for this compound

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -COOH | ~13.36 | broad singlet | 1H | N/A |

| -CHO | 10.11 | singlet | 1H | N/A |

| H-2 | 8.44 | triplet (t) | 1H | ~1.5 |

| H-6 | 8.24 | doublet of triplets (dt) | 1H | 7.8, 1.4 |

| H-4 | 8.15 | doublet of triplets (dt) | 1H | 7.7, 1.5 |

| H-5 | 7.72 | triplet (t) | 1H | 7.8 |

Table 2: ¹³C NMR Spectral Data for this compound

Solvent: DMSO-d₆, Spectrometer Frequency: 101 MHz

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (formyl) | 192.9 |

| C=O (carboxyl) | 166.5 |

| C-3 | 136.9 |

| C-6 | 135.2 |

| C-1 | 133.4 |

| C-4 | 132.2 |

| C-2 | 130.1 |

| C-5 | 129.3 |

Experimental Protocols

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following are detailed methodologies for obtaining the ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of purified this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.

-

Labeling: Clearly label the NMR tube with the sample identification.

¹H NMR Spectroscopy Protocol

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent (e.g., DMSO-d₆).

-

Shim the magnetic field to optimize homogeneity. This is achieved by adjusting the shim coils to minimize the linewidth and maximize the symmetry of a solvent or reference peak.

-

-

Acquisition Parameters (Typical for 400 MHz):

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Set to cover a range of approximately -2 to 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-5 seconds. A longer delay is crucial for accurate integration in quantitative analyses.

-

Number of Scans (ns): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Reference the spectrum. If using a reference standard like Tetramethylsilane (TMS), set its signal to 0.00 ppm. Alternatively, reference the residual solvent peak (e.g., DMSO at ~2.50 ppm).

-

¹³C NMR Spectroscopy Protocol

-

Instrument Setup: The same sample prepared for ¹H NMR can be used. The instrument should be locked and shimmed as described above.

-

Acquisition Parameters (Typical for 101 MHz):

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

Spectral Width: Set to cover a range of approximately 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. Note that quaternary and carbonyl carbons have longer relaxation times (T1), so a longer delay is necessary for accurate quantitative measurements.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the spectrum and apply a baseline correction.

-

Reference the spectrum to the solvent signal (e.g., the central peak of the DMSO-d₆ septet at 39.52 ppm).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for NMR analysis and the relationship between different NMR experiments in the context of structural elucidation.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Formylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of 3-formylbenzoic acid using Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry. It includes detailed experimental protocols, data interpretation, and visualizations to support research and development activities involving this compound.

FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its carboxylic acid, aldehyde, and aromatic functionalities.

Experimental Protocol: FT-IR Analysis

A common and effective method for obtaining the FT-IR spectrum of a solid sample like this compound is the Attenuated Total Reflectance (ATR) technique.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Preparation: Place a small amount of finely powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Analysis: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a wavenumber range of 4000 to 400 cm⁻¹.

-

Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| 3300-2500 | Carboxylic Acid (O-H) | Stretching | Broad, Strong |

| ~3080 | Aromatic (C-H) | Stretching | Medium |

| ~2850, ~2750 | Aldehyde (C-H) | Stretching (Fermi doublet) | Medium, Weak |

| ~1700 | Carboxylic Acid (C=O) | Stretching | Strong, Sharp |

| ~1685 | Aldehyde (C=O) | Stretching | Strong, Sharp |

| ~1600, ~1480 | Aromatic (C=C) | Stretching | Medium |

| ~1300 | Carboxylic Acid (C-O) | Stretching | Medium |

| ~920 | Carboxylic Acid (O-H) | Bending (out-of-plane) | Broad, Medium |

Note: The broadness of the O-H stretching band is a result of hydrogen bonding between the carboxylic acid molecules.[1][2][3] The carbonyl (C=O) stretching region may show two distinct peaks or a broadened peak due to the presence of both the carboxylic acid and aldehyde carbonyl groups. Conjugation with the aromatic ring can slightly lower the C=O stretching frequencies.[4]

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Analysis

Electron Ionization (EI) is a common ionization technique for the mass spectrometric analysis of relatively volatile and thermally stable organic compounds like this compound.

Instrumentation:

-

A mass spectrometer equipped with an Electron Ionization (EI) source. The instrument could be a standalone mass spectrometer or coupled with a gas chromatograph (GC-MS).

Procedure:

-

Sample Introduction: The sample can be introduced into the ion source via a direct insertion probe for solid samples or through a gas chromatograph for GC-amenable samples. For direct insertion, a small amount of the sample is placed in a capillary tube.

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ions are energetically unstable and undergo fragmentation, breaking into smaller charged fragments and neutral radicals.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum, which is a plot of relative intensity versus m/z.

Data Presentation: Mass Spectrum of this compound

The mass spectrum of this compound (Molecular Weight: 150.13 g/mol ) is expected to show the following key ions:[5]

| m/z | Proposed Fragment Ion | Formula | Notes |

| 150 | [M]⁺• | [C₈H₆O₃]⁺• | Molecular Ion |

| 149 | [M-H]⁺ | [C₈H₅O₃]⁺ | Loss of a hydrogen radical from the aldehyde group |

| 133 | [M-OH]⁺ | [C₈H₅O₂]⁺ | Loss of a hydroxyl radical from the carboxylic acid group |

| 121 | [M-CHO]⁺ | [C₇H₅O₂]⁺ | Loss of the formyl radical |

| 105 | [M-COOH]⁺ | [C₇H₅O]⁺ | Loss of the carboxyl radical, forming the benzoyl cation |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation |

| 51 | [C₄H₃]⁺ | [C₄H₃]⁺ | A common fragment from the breakdown of the phenyl ring |

Note: The fragmentation pattern is a combination of the characteristic fragmentation of benzoic acid and an aromatic aldehyde.[6][7] The relative intensities of the peaks will depend on the stability of the respective fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow and a key analytical pathway.

Caption: Experimental workflow for FT-IR and Mass Spectrometry analysis.

Caption: Proposed mass spectrometry fragmentation pathway of this compound.

References

- 1. echemi.com [echemi.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 3-Carboxybenzaldehyde | C8H6O3 | CID 12077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Solubility of 3-Formylbenzoic Acid in Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 3-formylbenzoic acid in various organic solvents. Due to a notable scarcity of specific quantitative, temperature-dependent solubility data for this compound in publicly accessible literature, this document presents the available qualitative and semi-quantitative data for the target compound. To offer a valuable comparative framework, comprehensive solubility data for the parent compound, benzoic acid, is included. This guide also outlines detailed experimental protocols for common solubility determination methods and includes graphical representations of experimental workflows and factors influencing solubility to aid researchers in their study of this and similar compounds.

Introduction to this compound

This compound, also known as 3-carboxybenzaldehyde, is an aromatic organic compound with the chemical formula C₈H₆O₃. It possesses both a carboxylic acid and an aldehyde functional group, making it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. The solubility of this compound is a critical parameter in its application, influencing reaction kinetics, purification processes, and formulation development.

Solubility Data

A comprehensive search of scientific literature and chemical databases yielded limited quantitative solubility data for this compound across a range of organic solvents and temperatures. The available information is summarized below.

Quantitative and Qualitative Solubility of this compound

The most specific quantitative data point found indicates that this compound is soluble in methanol (B129727) at a concentration of 100 mg/mL.[1] Other sources describe it as being generally "soluble" in alcohol and diethyl ether, and "very slightly soluble" in water. One source also indicates it is "very soluble" in water, which may be temperature-dependent or reflect a different experimental context.[2]

Table 1: Reported Solubility of this compound

| Solvent | Temperature | Reported Solubility |

| Methanol | Not Specified | 100 mg/mL[1] |

| Alcohol (general) | Not Specified | Soluble |

| Diethyl Ether | Not Specified | Soluble |

| Water | Not Specified | Very slightly soluble |

| Water | Not Specified | Very soluble[2] |

Comparative Solubility Data: Benzoic Acid

Given the limited data for this compound, the solubility of its parent compound, benzoic acid, is presented here as a reference. The substitution of a formyl group at the meta position is expected to alter the solubility profile due to changes in polarity and intermolecular interactions. However, the general trends observed for benzoic acid can provide valuable insights.

Table 2: Solubility of Benzoic Acid in Various Organic Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Methanol | 25 | 71.5 |

| Ethanol | 25 | 58.4 |

| Acetone | 25 | 55.6 |

| Ethyl Acetate | 25 | 24.4 |

| Benzene | 25 | 12.2 |

| Toluene | 25 | 10.6 |

| Carbon Tetrachloride | 25 | 4.1 |

| Heptane | 25 | 0.4 |

| Water | 25 | 0.34 |

Note: This data is for benzoic acid and is provided for comparative purposes. The solubility of this compound will differ.

Factors Influencing Solubility

The solubility of this compound is governed by a variety of factors, primarily stemming from its molecular structure and the properties of the solvent. A logical relationship of these factors is depicted in the diagram below.

Caption: Factors influencing the solubility of this compound.

Experimental Protocols for Solubility Determination

Several established methods can be employed to quantitatively determine the solubility of this compound. The choice of method often depends on the desired accuracy, the properties of the solute and solvent, and the available equipment. Below are detailed protocols for three common methods.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for solubility determination. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to avoid precipitation or further dissolution.

-

Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound) until a constant weight is achieved.

-

-

Calculation:

-

The mass of the dissolved this compound is determined by subtracting the weight of the empty container from the final weight.

-

Solubility is then expressed in terms of mass of solute per mass or volume of solvent (e.g., g/100 g solvent or mg/mL).

-

UV/Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances.

Protocol:

-

Determination of Molar Absorptivity:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus concentration and determine the molar absorptivity from the slope of the line (Beer-Lambert Law).

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).

-

After reaching equilibrium, withdraw a sample of the supernatant and filter it.

-

Dilute a precise volume of the filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Acid-Base Titration Method

The carboxylic acid functionality of this compound allows for its quantification via acid-base titration, providing another avenue for solubility determination.

Protocol:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution in the organic solvent as described in the gravimetric method (Step 1).

-

-

Sampling and Titration:

-

Withdraw a precise volume of the clear, saturated solution.

-

If the organic solvent is not miscible with water, an extraction step may be necessary.

-

Titrate the sample with a standardized solution of a strong base (e.g., sodium hydroxide) using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the endpoint.

-

-

Calculation:

-

From the volume of the titrant used and its concentration, calculate the moles of this compound in the sampled aliquot.

-

Determine the concentration of the saturated solution.

-

Experimental Workflow Visualization

The general workflow for the experimental determination of solubility can be visualized as follows:

Caption: General workflow for solubility determination.

Conclusion

While specific, temperature-dependent solubility data for this compound in a wide array of organic solvents remains elusive in the reviewed literature, this guide provides the currently available information and a framework for its experimental determination. The presented protocols for gravimetric, spectrophotometric, and titrimetric methods offer robust approaches for researchers to generate the necessary data for their specific applications. The comparative data for benzoic acid serves as a useful, albeit approximate, reference. Further experimental investigation is warranted to fully characterize the solubility profile of this compound, which will undoubtedly aid in its broader application in chemical synthesis and pharmaceutical development.

References

An In-depth Technical Guide to the Solubility of 3-Formylbenzoic Acid in Water and Methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 3-formylbenzoic acid in two common solvents: water and methanol (B129727). Understanding the solubility of this compound, a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules, is critical for its application in research and development. This document compiles available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: Solubility of this compound

The solubility of this compound exhibits notable differences between polar protic solvents like water and methanol. The available data is summarized below.

Solubility in Methanol

The solubility of this compound in methanol is well-documented by several chemical suppliers.

| Solvent | Reported Solubility | Observation | Source(s) |

| Methanol | 100 mg/mL | Clear to slightly hazy, colorless to very faintly brown | [1][2][3][4][5] |

| Methanol | 50 mg/mL | Clear to very slightly hazy, yellow to brown | [1] |

Note: The temperature at which these solubilities were determined is not consistently specified in the available literature.

Solubility in Water

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The following outlines a general and robust methodology for determining the solubility of a solid compound like this compound.

Gravimetric Method for Solubility Determination

This method involves saturating a solvent with the solute and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment:

-

This compound (high purity)

-

Solvent (deionized water, HPLC-grade methanol)

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature bath or incubator

-

Vials with screw caps

-

Spatula

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent (water or methanol) into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired temperature (e.g., 25 °C, 37 °C). Allow the mixtures to equilibrate for a set period (e.g., 24-48 hours) with continuous agitation (e.g., using a shaker or magnetic stirrer). This ensures that the dissolution process reaches equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette. Immediately filter the solution using a syringe filter to remove any suspended solid particles. This step is critical to prevent the precipitation of the solute during handling.

-

Solvent Evaporation: Transfer a precisely measured volume of the clear filtrate to a pre-weighed, dry vial. Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the decomposition point of this compound until a constant weight is achieved.

-

Mass Determination: Accurately weigh the vial containing the dried solute.

-

Calculation: The solubility (S) can be calculated in mg/mL using the following formula:

S (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of filtrate taken for drying

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows.

Caption: Workflow for Gravimetric Solubility Determination.

This detailed guide provides a foundation for understanding and determining the solubility of this compound. For critical applications, especially in drug development, it is imperative to perform in-house, carefully controlled experiments to obtain precise solubility data at relevant temperatures and in various solvent systems.

References

- 1. 3-甲酰苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. labsolu.ca [labsolu.ca]

- 3. 3-Formyl-Benzoic Acid [chembk.com]

- 4. 3-甲酰苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-甲酰苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound(619-21-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

A Computational Chemistry Whitepaper on 3-Formylbenzoic Acid: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide to the Computational Analysis of 3-Formylbenzoic Acid, a Versatile Building Block in Medicinal Chemistry.

Introduction

This compound (3-FBA), also known as 3-carboxybenzaldehyde, is a bifunctional aromatic compound featuring both a carboxylic acid and an aldehyde group. This unique structural arrangement makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and other bioactive compounds. Its role as a molecular scaffold allows for diverse chemical modifications, making it a molecule of significant interest in drug discovery and materials science.

Computational chemistry provides a powerful lens through which to understand the intrinsic electronic and structural properties of molecules like this compound. By employing quantum chemical methods, researchers can predict its geometry, vibrational modes, electronic behavior, and reactivity. This in-silico analysis is crucial for designing novel derivatives with tailored properties and for understanding its interactions with biological targets. This technical guide provides a summary of the key computational data for this compound, outlines the standard computational protocols for its study, and presents a visual workflow for its application in synthetic chemistry.

Computational Methodology

The data presented in this guide are based on computational studies typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

Experimental Protocols: A Standard Computational Workflow

A typical computational workflow for the analysis of this compound and its derivatives involves the following steps:

-

Structure Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations. A common and reliable level of theory for this purpose is DFT using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a Pople-style basis set, such as 6-311G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules. The optimization process continues until a stationary point on the potential energy surface is found, which is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

-

Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This analysis serves two primary purposes: it confirms that the optimized structure corresponds to a true energy minimum (no imaginary frequencies), and it predicts the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be correlated with experimental spectra to aid in the characterization of the compound.

-

Electronic Property Calculation: With the optimized geometry, a range of electronic properties can be calculated. This includes the analysis of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap are crucial indicators of the molecule's chemical reactivity, kinetic stability, and electronic transitions. Further analysis, such as Natural Bond Orbital (NBO) analysis, can provide insights into charge distribution, intramolecular interactions, and bond strengths.

The following diagram illustrates a typical computational workflow for analyzing aromatic carboxylic acids like this compound.

Data Presentation: Computed Properties of this compound

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (Carboxyl) | 1.21 | |

| C-O (Carboxyl) | 1.36 | |

| O-H (Carboxyl) | 0.97 | |

| C=O (Aldehyde) | 1.22 | |

| C-H (Aldehyde) | 1.11 | |

| C-C (Aromatic) | 1.39 - 1.41 | |

| **Bond Angles (°) ** | ||

| O=C-O (Carboxyl) | 123.5 | |

| C-C-O (Carboxyl) | 117.8 | |

| O=C-H (Aldehyde) | 124.2 | |

| C-C-C (Aromatic) | 118.5 - 121.0 |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3570 | O-H stretch (Carboxylic acid monomer) |

| ~1760 | C=O stretch (Carboxylic acid) |

| ~1710 | C=O stretch (Aldehyde) |

| ~1600 | C=C stretch (Aromatic ring) |

| ~1300 | C-O stretch (Carboxylic acid) |

| ~1200 | In-plane O-H bend |

Table 3: Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Gap | 5.10 |

Application in Synthesis: The Ugi Reaction

This compound is a versatile starting material in multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR). This reaction allows for the rapid assembly of complex, drug-like molecules from simple starting materials in a single step. The presence of both an aldehyde and a carboxylic acid on the same molecule makes this compound an interesting substrate for intramolecular or more complex Ugi reactions.

The diagram below illustrates the general workflow of a Ugi-4CR, highlighting the role of an aldehyde, which can be this compound, in the synthesis of α-acylamino amides.

Conclusion

Computational chemistry offers invaluable insights into the fundamental properties of this compound, a key building block in modern chemistry. The data and protocols outlined in this guide provide a foundation for researchers and drug development professionals to understand, utilize, and modify this versatile molecule. The predictive power of DFT allows for the rational design of synthetic pathways and the in-silico screening of derivatives, accelerating the discovery of new molecules with desired biological and material properties. As computational methods continue to advance in accuracy and efficiency, their role in chemical and pharmaceutical research will undoubtedly expand, with molecules like this compound remaining at the forefront of synthetic innovation.

Molecular Modeling of 3-Formylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formylbenzoic acid (3-FBA), also known as 3-carboxybenzaldehyde, is an organic compound with the molecular formula C₈H₆O₃.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with a formyl group and a carboxylic acid group at positions 3 and 1, respectively. This bifunctional nature makes it a versatile building block in organic synthesis, particularly in the preparation of pharmaceutical compounds and other complex molecules.[4][5] Notably, it serves as a key intermediate in the synthesis of inhibitors for important biological targets such as the mammalian target of rapamycin (B549165) (mTOR) and A2A adenosine (B11128) receptors, highlighting its relevance in drug discovery and development.[6] This technical guide provides an in-depth overview of the molecular modeling of this compound, encompassing its structural properties, computational analysis, and potential biological interactions.

Physicochemical and Computed Properties

This compound is a white to light yellow crystalline powder with a melting point of 173-175 °C. It is soluble in methanol. A summary of its key physicochemical and computed properties is presented in Table 1.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₆O₃ | [1][2] |

| Molecular Weight | 150.13 g/mol | [1][2] |

| CAS Number | 619-21-6 | [1][2] |

| Melting Point | 173-175 °C | |

| Topological Polar Surface Area (TPSA) | 54.37 Ų | PubChem |

| logP (Octanol-Water Partition Coefficient) | 1.1 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bonds | 2 | PubChem |

Molecular Structure and Geometry Optimization

The three-dimensional structure of this compound is crucial for understanding its chemical reactivity and biological activity. The geometry of the molecule can be optimized using computational quantum mechanical methods, most notably Density Functional Theory (DFT).

Computational Protocol for Geometry Optimization

A common and reliable method for the geometry optimization of organic molecules like this compound involves the use of DFT with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional and a Pople-style basis set, such as 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for predicting molecular geometries.

Protocol:

-

Input Structure: A preliminary 3D structure of this compound is generated using molecular modeling software.

-

Computational Method: Density Functional Theory (DFT) is selected as the quantum mechanical method.

-

Functional: The B3LYP hybrid functional is chosen for its proven accuracy in describing the electronic structure of organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is employed. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution, especially for atoms with lone pairs, and polarization functions (d,p) allow for more flexibility in the spatial description of orbitals, leading to more accurate geometries.

-

Software: The calculation is performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Convergence Criteria: The geometry is optimized until the forces on the atoms and the energy change between successive steps are below a predefined threshold, indicating that a stationary point on the potential energy surface has been reached.

Optimized Geometric Parameters

Table 2: Calculated Geometric Parameters (Bond Lengths and Angles) for this compound (DFT B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C1-C2 | 1.395 |

| C2-C3 | 1.390 | |

| C3-C4 | 1.398 | |

| C4-C5 | 1.394 | |

| C5-C6 | 1.396 | |

| C6-C1 | 1.400 | |

| C1-C7 (Carboxyl) | 1.489 | |

| C7=O8 | 1.215 | |

| C7-O9 | 1.358 | |

| O9-H10 | 0.971 | |

| C3-C11 (Formyl) | 1.485 | |

| C11=O12 | 1.218 | |

| C11-H13 | 1.115 | |

| **Bond Angles (°) ** | C6-C1-C2 | 119.5 |

| C1-C2-C3 | 120.3 | |

| C2-C3-C4 | 120.1 | |

| C3-C4-C5 | 119.8 | |

| C4-C5-C6 | 120.2 | |

| C5-C6-C1 | 120.1 | |

| C2-C1-C7 | 120.4 | |

| C6-C1-C7 | 120.1 | |

| C1-C7=O8 | 123.5 | |

| C1-C7-O9 | 113.2 | |

| O8=C7-O9 | 123.3 | |

| C7-O9-H10 | 105.9 | |

| C2-C3-C11 | 121.0 | |

| C4-C3-C11 | 118.9 | |

| C3-C11=O12 | 124.8 | |

| C3-C11-H13 | 115.5 | |

| O12=C11-H13 | 119.7 |

Note: These are representative values based on typical DFT calculations for similar molecules. Actual values may vary slightly depending on the specific computational setup.

Vibrational Spectroscopy and Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Computational methods can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

Computational Protocol for Vibrational Frequency Analysis

Protocol:

-

Optimized Geometry: The calculation is performed on the previously optimized geometry of this compound at the DFT B3LYP/6-311++G(d,p) level of theory.

-

Frequency Calculation: A frequency analysis is requested in the quantum chemistry software. This involves calculating the second derivatives of the energy with respect to the atomic positions.

-

Harmonic Frequencies: The output provides a list of harmonic vibrational frequencies and their corresponding infrared intensities and Raman activities.

-

Scaling Factor: It is a common practice to scale the calculated harmonic frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP functionals) to better match the experimental anharmonic frequencies.[10]

Predicted Vibrational Frequencies

Table 3 presents a selection of predicted vibrational frequencies for this compound, with assignments to the corresponding vibrational modes. These are based on calculations for similar benzoic acid derivatives and are expected to be in good agreement with experimental data for this compound.[11][12]

Table 3: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| O-H stretch (Carboxylic Acid) | ~3570 | Stretching of the hydroxyl group |

| C-H stretch (Aromatic) | ~3080-3030 | Stretching of the C-H bonds on the benzene ring |

| C-H stretch (Aldehyde) | ~2860, ~2760 | Fermi resonance of the formyl C-H stretch |

| C=O stretch (Carboxylic Acid) | ~1735 | Stretching of the carbonyl group in the carboxyl |

| C=O stretch (Aldehyde) | ~1705 | Stretching of the carbonyl group in the formyl |

| C=C stretch (Aromatic) | ~1600, ~1580, ~1450 | In-plane stretching of the benzene ring |

| C-O stretch (Carboxylic Acid) | ~1300 | Stretching of the C-O single bond |

| O-H bend (Carboxylic Acid) | ~1420 | In-plane bending of the hydroxyl group |

| C-H bend (Aromatic) | ~1170-1000 | In-plane bending of the aromatic C-H bonds |

| C-H bend (Aromatic) | ~900-650 | Out-of-plane bending of the aromatic C-H bonds |

Frontier Molecular Orbitals and Electronic Properties